molecular formula C9H15N3S B15323919 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine

1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine

Cat. No.: B15323919
M. Wt: 197.30 g/mol
InChI Key: DJSCVDSMRDUYHU-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound containing a thiazole ring and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 4-methylthiazole with appropriate pyrrolidine derivatives under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the thiazole or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidine: Similar structure but lacks the amine group.

    4-Methyl-1,3-thiazole: Contains the thiazole ring but lacks the pyrrolidine moiety.

    2-(4-Methyl-1,3-thiazol-5-yl)pyrrolidine: Similar structure but lacks the methyl group on the pyrrolidine ring.

Uniqueness: 1-Methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine is unique due to the presence of both the thiazole and pyrrolidine rings, as well as the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

1-methyl-2-(4-methyl-1,3-thiazol-5-yl)pyrrolidin-3-amine

InChI

InChI=1S/C9H15N3S/c1-6-9(13-5-11-6)8-7(10)3-4-12(8)2/h5,7-8H,3-4,10H2,1-2H3

InChI Key

DJSCVDSMRDUYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2C(CCN2C)N

Origin of Product

United States

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